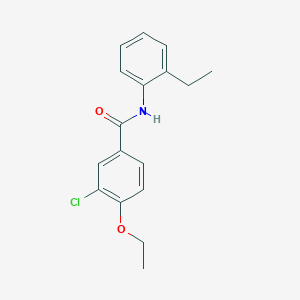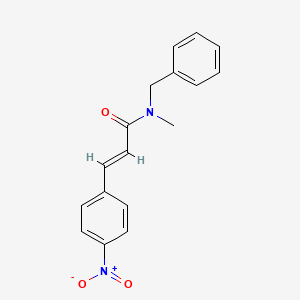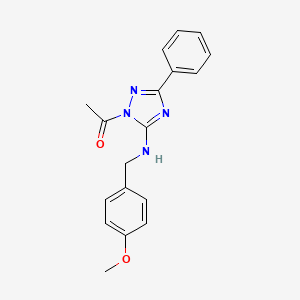![molecular formula C17H18N2O2S B5871113 N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide is not fully understood, but studies suggest that it may inhibit the growth of cancer cells, fungi, and bacteria by interfering with their DNA synthesis or cell division process.
Biochemical and Physiological Effects:
Studies have shown that N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide has low toxicity and does not cause significant biochemical or physiological effects in animals. However, further studies are needed to determine its long-term effects and potential toxicity in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may pose health risks. However, its limited solubility in water and organic solvents may pose challenges in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide. Some potential areas of exploration include:
1. Further studies on its anticancer, antifungal, and antibacterial properties to determine its potential as a therapeutic agent.
2. Development of more efficient and cost-effective synthesis methods to increase its availability for research and commercial applications.
3. Exploration of its potential as a herbicide and fungicide in agriculture.
4. Investigation of its potential as a polymer stabilizer and UV absorber in industry.
5. Studies on its long-term effects and potential toxicity in humans to ensure its safety for use in various applications.
Synthesemethoden
The synthesis method of N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide involves the condensation of 2-(4-methylphenylthio)propionic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential as a herbicide and fungicide. In industry, it has been explored for its potential as a polymer stabilizer and UV absorber.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-8-10-15(11-9-12)22-13(2)17(20)21-19-16(18)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJSDNIWDJIYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5871042.png)

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)

![N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)

![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)
